4-(1,2,3,4-Thiatriazol-5-yl)aniline

Description

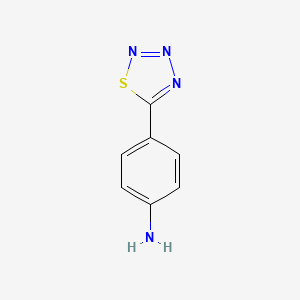

4-(1,2,3,4-Thiatriazol-5-yl)aniline is a heterocyclic aromatic compound featuring an aniline moiety (a benzene ring with an amino group) linked to a 1,2,3,4-thiatriazole ring. The thiatriazole group consists of four nitrogen atoms and one sulfur atom in a five-membered ring, distinguishing it from conventional triazoles (three nitrogens) and tetrazoles (four nitrogens).

Properties

CAS No. |

115948-36-2 |

|---|---|

Molecular Formula |

C7H6N4S |

Molecular Weight |

178.22 g/mol |

IUPAC Name |

4-(thiatriazol-5-yl)aniline |

InChI |

InChI=1S/C7H6N4S/c8-6-3-1-5(2-4-6)7-9-10-11-12-7/h1-4H,8H2 |

InChI Key |

WXNHEDMHBMOKRB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=NS2)N |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Thiourea Derivatives

A foundational approach involves the cyclocondensation of 4-aminophenylthiourea with nitrous acid (HNO₂). This method exploits the reactivity of the thiourea moiety to form the thiatriazole ring. The reaction proceeds via intermediate diazonium salt formation, followed by intramolecular cyclization to yield the target compound.

Reaction Conditions :

- Reactants : 4-Aminophenylthiourea (1 equiv), sodium nitrite (1.2 equiv), hydrochloric acid (2M, excess).

- Temperature : 0–5°C (diazotization), then 25°C (cyclization).

- Yield : 68–72% after recrystallization from ethanol.

Key challenges include controlling exothermic diazotization and minimizing byproducts such as aryl diazonium sulfonates.

Multi-Step Synthesis via Hydrazonoyl Halides

An alternative route employs hydrazonoyl halides as intermediates, leveraging their reactivity with thioamide groups. For example, 4-nitroaniline can be converted to this compound through sequential nitration, reduction, and cyclization steps.

Stepwise Procedure :

- Nitration : 4-Nitroaniline treated with fuming HNO₃/H₂SO₄ yields 4-nitro-1,3-dinitrobenzene.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines.

- Cyclization : Reaction with carbon disulfide (CS₂) and hydrazine hydrate forms the thiatriazole ring.

Optimization Insight :

One-Pot Thiatriazole Formation

Recent advances highlight a one-pot method using 4-aminobenzonitrile and elemental sulfur in the presence of ammonium chloride (NH₄Cl). This solvent-free approach minimizes waste and simplifies purification.

Mechanism :

- Nitrile Activation : NH₄Cl facilitates the formation of a reactive intermediate with sulfur.

- Cycloaddition : Spontaneous [2+3] cycloaddition generates the thiatriazole core.

Performance Metrics :

Critical Analysis of Methodologies

Yield and Scalability Comparison

| Method | Yield (%) | Scalability | Key Limitations |

|---|---|---|---|

| Cyclocondensation | 68–72 | Moderate | Byproduct formation |

| Multi-Step Synthesis | 82 | Low | Multi-step purification |

| One-Pot Synthesis | 75–78 | High | Requires high temperatures |

The one-pot method offers the best balance of efficiency and scalability, though cyclocondensation remains preferable for small-scale laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(1,2,3,4-Thiatriazol-5-yl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiatriazole ring to more reduced sulfur-containing species.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aniline ring or the thiatriazole moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions such as reflux or room temperature.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted anilines, and various thiatriazole derivatives .

Scientific Research Applications

4-(1,2,3,4-Thiatriazol-5-yl)aniline has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of 4-(1,2,3,4-Thiatriazol-5-yl)aniline involves its interaction with specific molecular targets. The thiatriazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate (CAS 256348-45-5)

- Structure : Replaces the aniline’s -NH$_2$ group with a hydroxyl (-OH) and incorporates a water molecule in the crystal lattice.

- Molecular Formula: C$7$H$6$N$4$OS (vs. C$6$H$5$N$4$S for the non-hydrated aniline derivative).

- Hydration improves thermal stability, as noted in its commercial availability at 97% purity .

5-(4-Aminophenyl)-1,2,4-triazole

- 1,2,4-Triazole derivatives are more prevalent in pharmaceuticals (e.g., antifungal agents), suggesting divergent biological activity profiles.

Physicochemical Properties

Reactivity and Functionalization

- Coordination Chemistry : The sulfur atom in the thiatriazole can act as a ligand for metal ions, a feature absent in all-nitrogen analogues like triazoles.

- Hydrogen Bonding : The hydrate derivative (CAS 256348-45-5) exhibits stronger hydrogen-bonding networks due to -OH and water molecules, influencing crystallization and bioavailability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(1,2,3,4-Thiatriazol-5-yl)aniline, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with 4-aminophenylthioamide derivatives. Cyclize using nitrating agents (e.g., HNO₃/H₂SO₄) or diazotization followed by sulfur incorporation to form the thiatriazole ring.

- Step 2 : Optimize temperature (e.g., 0–5°C for diazotization, 60–80°C for cyclization) and stoichiometry (e.g., 1:1.2 molar ratio of nitrating agent to precursor).

- Step 3 : Monitor progress via TLC or HPLC. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

- Key Challenge : Thiatriazole instability under prolonged heating; use inert atmospheres (N₂/Ar) to minimize decomposition.

Q. What safety protocols are critical when handling this compound?

- Guidelines :

- PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation (analogous to structurally similar aniline derivatives in ).

- Storage : Store in amber glass vials at 2–8°C under inert gas to prevent oxidative degradation. Avoid long-term storage; test purity via NMR before reuse .

- Spill Management : Neutralize with activated charcoal, collect in sealed containers, and dispose via hazardous waste protocols.

Q. Which spectroscopic techniques are most effective for structural confirmation?

- Analytical Workflow :

- 1H/13C NMR : Identify aromatic protons (δ 6.5–7.5 ppm for aniline) and thiatriazole protons (δ 8.0–9.0 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups.

- IR Spectroscopy : Confirm N-H stretches (~3400 cm⁻¹) and C=S/C-N vibrations (~1250–1350 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+ and fragmentation patterns.

Advanced Research Questions

Q. How does the electron-deficient thiatriazole ring influence the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

- Mechanistic Insight :

- The thiatriazole’s electron-withdrawing nature reduces electron density on the aniline’s amino group, potentially slowing oxidative addition in Suzuki-Miyaura couplings.

- Experimental Design :

- Compare coupling rates with electron-rich (e.g., 4-methoxyaniline) and electron-poor aryl amines.

- Use DFT calculations (B3LYP/6-311+G*) to map frontier molecular orbitals and predict reactivity .

- Data Interpretation : Lower yields may stem from catalyst poisoning by sulfur; test alternative ligands (e.g., XPhos) or sulfur-tolerant catalysts (e.g., Ni-based systems).

Q. How can researchers resolve contradictions in reported thermal stability data for thiatriazole-aniline derivatives?

- Contradiction Analysis :

- Hypothesis : Divergent stability reports may arise from impurities (e.g., residual solvents, byproducts) or polymorphic forms.

- Methodology :

- Perform DSC/TGA under standardized conditions (heating rate 10°C/min, N₂ atmosphere).

- Characterize crystalline forms via PXRD and compare with computational predictions (Mercury 4.0 software).

- Replicate synthesis using ultra-pure precursors and track degradation via HPLC-MS .

Q. What computational strategies predict the supramolecular assembly of this compound in crystal engineering?

- Approach :

- Use CrystalExplorer to analyze Hirshfeld surfaces and identify dominant intermolecular interactions (e.g., N-H···S hydrogen bonds, π-π stacking).

- Molecular Dynamics (MD) : Simulate packing motifs in varying solvents (water, DMSO) to guide cocrystallization experiments.

- Validation : Compare predicted lattice parameters with single-crystal XRD data (Mo Kα radiation, 100 K) .

Methodological Notes

- Synthesis Optimization : Prioritize small-scale trials (<1 g) to assess reproducibility before scaling.

- Safety Compliance : Align handling protocols with OSHA/REACH standards for aromatic amines .

- Data Validation : Cross-reference spectral data with analogous compounds (e.g., 4-(1H-pyrazol-4-yl)aniline in ) to confirm assignments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.